3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055778
InChI: InChI=1S/C14H23NO4/c1-5-13-6-14(7-13,10(16)17)9-15(8-13)11(18)19-12(2,3)4/h5-9H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC18055778

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 5-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-5-13-6-14(7-13,10(16)17)9-15(8-13)11(18)19-12(2,3)4/h5-9H2,1-4H3,(H,16,17)
Standard InChI Key JCRDLJKIJQIJIS-UHFFFAOYSA-N
Canonical SMILES CCC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound featuring a unique azabicyclo structure. This bicyclic framework incorporates a nitrogen atom and includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions. The compound also features an ethyl group at the 5-position and a carboxylic acid at the 1-position, contributing to its distinct chemical properties and potential reactivity.

Synthesis and Applications

The synthesis of 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, optimized for yield and purity. This compound is of interest in pharmaceutical research due to its potential biological activity, particularly in the development of therapeutic agents such as antihistamines.

Compound NameKey Features
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acidLacks ethyl substitution; different position for carboxylic acid
3-(Tert-butoxycarbonyl)-5-fluoro-3-azabicyclo[3.1.1]heptaneContains fluorine instead of ethyl; influences lipophilicity
3-(Tert-butoxycarbonyl)-5-methyl-3-azabicyclo[3.1.1]heptaneContains a methyl group; alters steric properties

Research Findings and Biological Activity

Compounds within the azabicyclo family, including 3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, exhibit significant biological activity. They are often studied for their potential as pharmaceutical agents due to their unique structural characteristics, which influence their interaction with biological targets and affect their efficacy and safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator